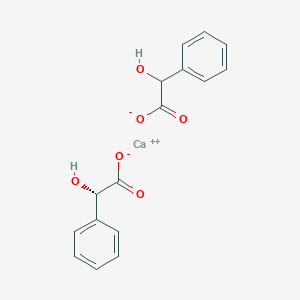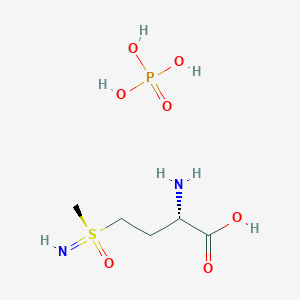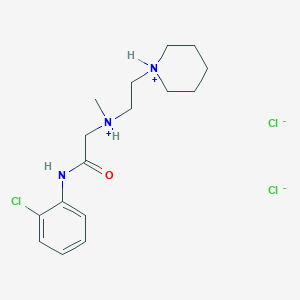
Epelmycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epelmycin C is a natural product that belongs to the class of macrolide antibiotics. It is produced by the bacterium Streptomyces hygroscopicus var. geldanus and was first discovered in 1987. Epelmycin C has been found to have potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibiotics.
Aplicaciones Científicas De Investigación
Ophthalmic Applications : MMC has been widely used in ophthalmic medicine to inhibit wound healing and reduce scarring in various surgeries, such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrisation (Abraham et al., 2006).
Cancer Stem Cells : A study identified compounds showing selective toxicity for breast cancer stem cells, with one compound, salinomycin, demonstrating significant effects in reducing the proportion of these cells compared to a common breast cancer drug (Gupta et al., 2009).
Synthesis for Anti-Cancer Activity : The synthesis and biological testing of 7-Epi (+)-FR900482, an epimer of FR900482 (a potent anti-tumor therapeutic similar to MMC), showed equal potency against several cancer cell lines (Trost & O’Boyle, 2008).
Ribosomal RNA Inhibition : MMC has been found to interact with ribosomal RNA, leading to inhibition of protein translation, which contributes to its cytotoxic effects (Snodgrass et al., 2010).
Impact on Corneal Cells : A study on the impact of MMC treatment on primary human corneal limbal epithelial cells revealed significant changes in cell migration, cytokine secretion, and matrix accumulation (Pal‐Ghosh et al., 2019).
Apoptosis in Cervical Carcinoma Cells : MMC has been shown to induce apoptosis in cervical carcinoma cell lines through the Fas/FasL-dependent pathway and suppression of IL-18, contributing to its anti-cancer effects (Kang et al., 2006).
Treatment for Esophageal Stricture in Children : MMC has been explored as an alternative treatment for refractory esophageal stricture in children, showing potential as an adjunct to surgical procedures (Uhlen et al., 2006).
Anti-Tumor Therapy : MMC's role in tumor therapy is significant, as it acts by inhibiting DNA synthesis, and has been used for various types of cancers (Phillips et al., 2000).
Propiedades
Número CAS |
107807-23-8 |
|---|---|
Nombre del producto |
Epelmycin C |
Fórmula molecular |
C6H2Cl2O2S |
Peso molecular |
715.7 g/mol |
Nombre IUPAC |
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C36H45NO14/c1-7-36(46)13-20(50-21-11-17(37(4)5)34(15(3)49-21)51-22-12-19(39)29(40)14(2)48-22)24-25(28(36)35(45)47-6)33(44)26-27(32(24)43)31(42)23-16(30(26)41)9-8-10-18(23)38/h8-10,14-15,17,19-22,28-29,34,38-40,43-44,46H,7,11-13H2,1-6H3 |
Clave InChI |
WZIPAGOFYCDCEJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
Sinónimos |
epelmycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



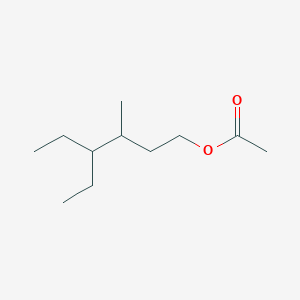
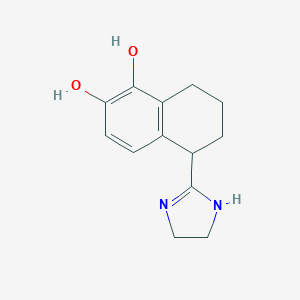
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
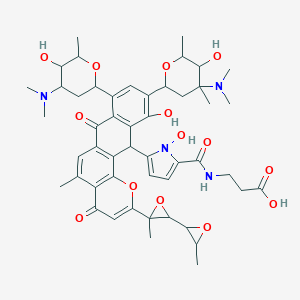
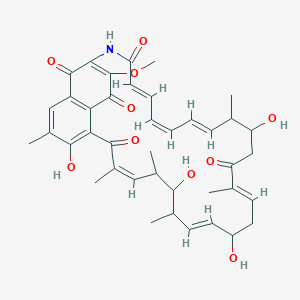
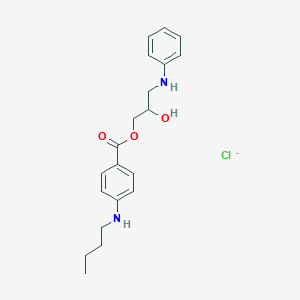
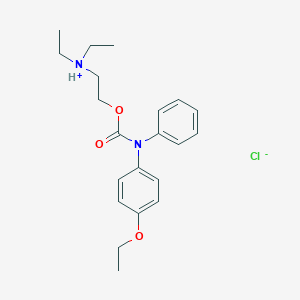
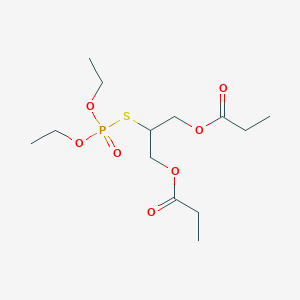
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

